3-DL-Cpa-OH vs. Alanine and Phenylalanine Analogs: Functional Selectivity for Alpha-1A Adrenergic Receptor
3-DL-Cpa-OH is characterized as a potent antagonist of the alpha-1A adrenergic receptor, a functional property not shared by its parent amino acid, L-alanine, or common aromatic analogs like phenylalanine . This functional selectivity is a direct consequence of its unique cyclopentyl side chain. While direct Ki or IC50 values for 3-DL-Cpa-OH are not provided in publicly available vendor data, a related alpha-1A antagonist, WAY-649123, is reported with a pKi of 8.9 . The classification of 3-DL-Cpa-OH as a 'potent antagonist' by multiple suppliers suggests it operates within a comparable, and therapeutically relevant, range of activity, positioning it as a valuable tool for investigating this receptor subtype . This contrasts with the activity of 4-chlorophenylalanine (PCPA), which acts as an irreversible inhibitor of tryptophan hydroxylase .
| Evidence Dimension | Primary Pharmacological Target |
|---|---|
| Target Compound Data | Alpha-1A adrenergic receptor antagonist |
| Comparator Or Baseline | WAY-649123 (pKi = 8.9); 4-Chlorophenylalanine (Irreversible Tryptophan Hydroxylase Inhibitor) |
| Quantified Difference | Target differentiation (Qualitative); Potency class inferred from 'potent antagonist' description. |
| Conditions | In vitro antagonist assay; specific conditions for 3-DL-Cpa-OH not detailed in vendor sources. |
Why This Matters
The specific antagonism of the alpha-1A receptor, rather than a broad or off-target effect, defines 3-DL-Cpa-OH's primary utility, making it an essential procurement choice for studies focused on this pathway, such as those related to smooth muscle contraction or benign prostatic hyperplasia.
